1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol

Vue d'ensemble

Description

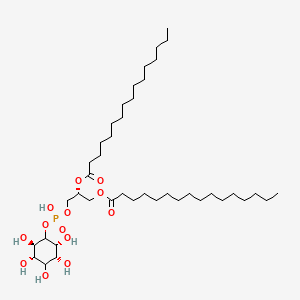

1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol is a phosphatidylinositol compound, which is a type of glycerophospholipid. This compound is characterized by the presence of two hexadecanoyl (palmitoyl) groups attached to the glycerol backbone, and a phospho-D-myo-inositol group. Phosphatidylinositols are essential components of cell membranes and play a crucial role in various cellular processes, including signal transduction and membrane trafficking .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form 1,2-dihexadecanoyl-sn-glycerol. This intermediate is then phosphorylated with phosphoric acid to produce 1,2-dihexadecanoyl-sn-glycero-3-phosphate. Finally, the phosphate group is esterified with D-myo-inositol to yield the target compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol undergoes various chemical reactions, including:

Phosphorylation/Dephosphorylation: The inositol ring can be phosphorylated or dephosphorylated by specific kinases and phosphatases, altering its biological activity.

Common Reagents and Conditions

Phospholipases: Enzymes that catalyze the hydrolysis of phospholipids.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Kinases and Phosphatases: Enzymes that add or remove phosphate groups from the inositol ring.

Major Products Formed

Fatty Acids: Released during hydrolysis.

Glycerophospho-D-myo-inositol: Formed during hydrolysis.

Oxidative Products: Formed during oxidation reactions.

Applications De Recherche Scientifique

Biological Significance

1,2-Dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol is integral to cellular signaling pathways. It acts as a secondary messenger in the phosphoinositide signaling pathway, which is vital for various cellular processes such as:

- Cell Growth and Proliferation : It activates protein kinase B (Akt), promoting cell survival and growth.

- Membrane Dynamics : It plays a role in the recruitment of cytosolic proteins to the plasma membrane.

- Endocytosis and Exocytosis : It facilitates vesicle trafficking and membrane fusion events.

Cell Signaling Studies

Phosphatidylinositol 3,4,5-trisphosphate is extensively used in studies related to signal transduction. Researchers utilize this compound to investigate the mechanisms of action of growth factors and hormones that activate the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for understanding cancer biology, as aberrations in this signaling route are implicated in tumorigenesis.

Membrane Biology

The unique properties of this compound make it an essential tool in membrane biology. Its incorporation into model membranes allows scientists to study lipid bilayer dynamics, membrane fluidity, and protein-lipid interactions. These studies are pivotal for understanding how membrane composition affects cellular functions.

Drug Delivery Systems

Due to its amphiphilic nature, this compound is being researched for use in drug delivery systems. Its ability to form liposomes or nanoparticles can enhance the bioavailability of therapeutic agents. Researchers are exploring its potential for targeted drug delivery to specific tissues or cells, particularly in cancer therapy.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| "Role of Phosphatidylinositol 3,4,5-Trisphosphate in Cancer Cell Proliferation" | To investigate the impact of PtdIns(3,4,5)P3 on cancer cell growth | Increased levels of PtdIns(3,4,5)P3 correlated with enhanced proliferation rates in breast cancer cells. |

| "Membrane Dynamics: The Role of Lipids" | To analyze how different lipids affect membrane properties | The presence of PtdIns(3,4,5)P3 increased membrane fluidity and facilitated protein recruitment to lipid rafts. |

| "Targeted Delivery Using Lipid Nanoparticles" | To develop lipid-based nanoparticles for drug delivery | PtdIns(3,4,5)P3-modified nanoparticles showed improved targeting efficiency towards cancer cells compared to standard formulations. |

Mécanisme D'action

The mechanism of action of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol involves its role as a precursor for various phosphoinositides. These phosphoinositides act as signaling molecules that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The compound interacts with specific kinases and phosphatases that modify its phosphorylation state, thereby modulating its activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-dipalmitoyl-sn-glycero-3-phospho-D-myo-inositol: Similar structure but with different acyl chain lengths.

1,2-dioleoyl-sn-glycero-3-phospho-D-myo-inositol: Contains oleic acid chains instead of palmitic acid.

1,2-distearoyl-sn-glycero-3-phospho-D-myo-inositol: Contains stearic acid chains instead of palmitic acid.

Uniqueness

1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol is unique due to its specific acyl chain composition, which influences its biophysical properties and interactions with other cellular components. This specificity makes it particularly useful in studies of membrane dynamics and signal transduction .

Activité Biologique

1,2-Dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol (also known as PIP2) is a phospholipid that plays a crucial role in cellular signaling pathways. It is a component of the phosphatidylinositol signaling system, which is vital for various biological processes including cell growth, differentiation, and apoptosis. This article explores the biological activities associated with this compound, highlighting its mechanisms of action, interactions, and implications in health and disease.

Structural Characteristics

This compound has the following structural formula:

- Chemical Formula : C₄₁H₈₁O₁₉P

- Molecular Weight : 759.01 g/mol

This compound consists of two hexadecanoyl (palmitoyl) chains attached to a glycerol backbone that is phosphorylated at the 3-position and linked to a myo-inositol moiety.

1. Signal Transduction

PIP2 is a precursor for several important second messengers in cellular signaling:

- Phosphatidylinositol 4,5-bisphosphate (PIP2) can be hydrolyzed by phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules are critical for intracellular calcium release and activation of protein kinase C (PKC), respectively .

2. Role in Membrane Dynamics

PIP2 is involved in membrane trafficking and cytoskeletal organization. It regulates the activity of various proteins that interact with the cytoskeleton, such as clathrin and actin filaments, facilitating endocytosis and exocytosis processes .

3. Interaction with Proteins

PIP2 interacts with numerous proteins through its phosphate groups, influencing their localization and activity. For instance:

- PH Domains : Proteins containing pleckstrin homology (PH) domains bind to PIP2, which aids in their recruitment to the plasma membrane .

- Protein Kinase C : PIP2 activates PKC isoforms, which are involved in various signaling cascades that affect cell growth and differentiation .

Case Studies

Several studies have investigated the biological implications of PIP2:

- Cancer Research : A study demonstrated that altered PIP2 signaling pathways contribute to tumorigenesis. Overexpression of PLC enzymes that hydrolyze PIP2 was linked to increased cell proliferation in breast cancer models .

- Neurobiology : Research indicates that PIP2 levels modulate neurotransmitter release in neurons. Changes in PIP2 metabolism were shown to affect synaptic plasticity and memory formation .

- Cardiovascular Health : In cardiomyocytes, PIP2 plays a role in regulating ion channels that are critical for cardiac contractility. Dysregulation of PIP2 signaling has been implicated in heart failure conditions .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Signal Transduction | Hydrolysis by PLC to form IP3 and DAG | Cell growth, differentiation |

| Membrane Dynamics | Interaction with cytoskeletal proteins | Endocytosis, exocytosis |

| Protein Interaction | Binding to PH domains | Localization of signaling proteins |

Propriétés

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)/t33-,36?,37-,38+,39-,40-,41?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUKXRINTKQBRQ-FOENULIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H79O13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349253 | |

| Record name | PIno(32:0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28366-80-5 | |

| Record name | PIno(32:0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.